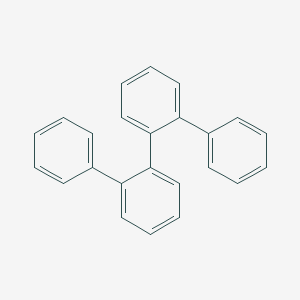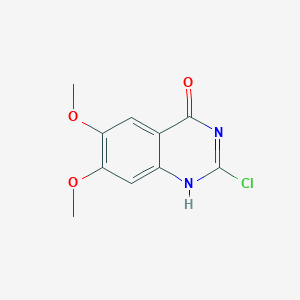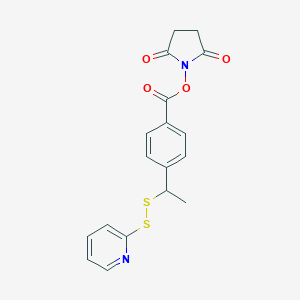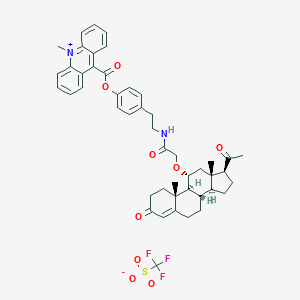
11-Progesterone acridinium estertrifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saponaretin is a flavone glucoside, specifically the apigenin-6-C-glucoside . Unlike the prefix “iso” in its name, which usually denotes an isoflavonoid, here it refers to the position of the glucoside on the flavone relative to vitexin . Natural sources of saponaretin include the passion flower, cannabis, oats, and the açaí palm.
準備方法
Synthetic Routes::
- Saponaretin can be synthesized through various methods, including chemical reactions involving flavonoid precursors.
- One common approach involves glycosylation of apigenin using glucose as the glycosyl donor.
- The specific synthetic routes may vary, but they generally aim to attach the glucose moiety to the apigenin scaffold.
- While saponaretin is not produced industrially on a large scale, its isolation from natural sources remains the primary method.
- Extraction from plants rich in saponaretin, such as Saponaria officinalis, provides the compound for research purposes.
化学反応の分析
Reactivity::
- Saponaretin can undergo various chemical reactions typical of flavones.
- These reactions include oxidation, reduction, and substitution processes.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation (using H₂ and a metal catalyst) are employed.
Substitution: Various reagents can introduce functional groups (e.g., halogens) onto the flavone ring.
- Oxidation may yield hydroxylated derivatives.
- Reduction can lead to dihydroflavones.
- Substitution reactions result in modified saponaretin derivatives.
科学的研究の応用
Saponaretin has diverse applications:
Chemistry: Used as a model compound for studying flavonoid reactivity.
Biology: Investigated for its antioxidant properties and potential health benefits.
Medicine: Under scrutiny for its hepatoprotective effects.
Industry: Limited applications due to its natural occurrence and lack of large-scale production.
作用機序
- Saponaretin’s precise mechanism of action is not fully elucidated.
- It likely involves interactions with cellular pathways, possibly through modulation of enzymes or receptors.
類似化合物との比較
- Saponaretin shares similarities with other flavone glucosides, such as vitexin and isoorientin .
- Its uniqueness lies in the specific position of the glucoside moiety on the flavone backbone.
特性
CAS番号 |
113578-24-8 |
|---|---|
分子式 |
C47H51F3N2O9S |
分子量 |
877 g/mol |
IUPAC名 |
[4-[2-[[2-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]acetyl]amino]ethyl]phenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate |
InChI |
InChI=1S/C46H50N2O6.CHF3O3S/c1-28(49)36-19-20-37-33-18-15-30-25-31(50)21-23-45(30,2)43(33)40(26-46(36,37)3)53-27-41(51)47-24-22-29-13-16-32(17-14-29)54-44(52)42-34-9-5-7-11-38(34)48(4)39-12-8-6-10-35(39)42;2-1(3,4)8(5,6)7/h5-14,16-17,25,33,36-37,40,43H,15,18-24,26-27H2,1-4H3;(H,5,6,7)/t33-,36+,37-,40+,43+,45-,46+;/m0./s1 |
InChIキー |
FEZBZGDUFCMDHY-KMFDWQNXSA-N |
異性体SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
正規SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
同義語 |
11-PAMTA 11-progesterone acridinium estertrifluoromethanesulfonate 11-progesteryl-2-carboxymethyltyramine-4-(10-methyl)acridinium-9-carboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




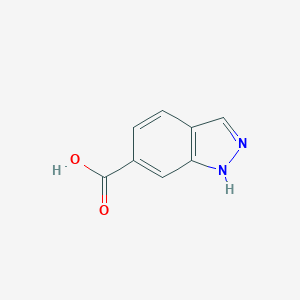

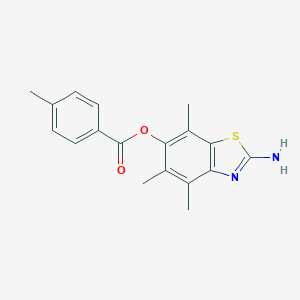
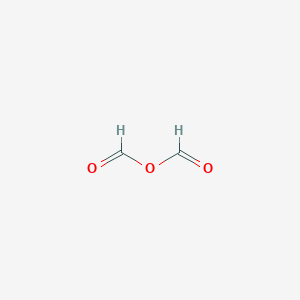


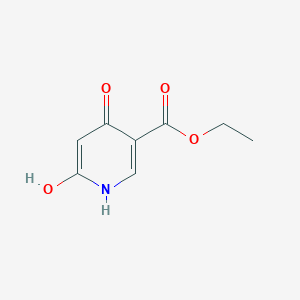

![Dibenzo[e,l]pyrene](/img/structure/B48497.png)

